3,4-Dimethyl-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

816429-25-1 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

3,4-dimethyl-2-nitrophenol |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4,10H,1-2H3 |

InChI Key |

WFOIXZNEMLWJNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dimethyl-2-nitrophenol chemical properties and structure

An In-depth Technical Guide to 3,4-Dimethyl-2-nitrophenol: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound of interest to researchers in chemistry and drug development. The document details its molecular structure, physicochemical properties, and established synthetic pathways. Furthermore, it explores the compound's spectroscopic profile, potential applications as a chemical intermediate, and critical safety and handling protocols. This guide is intended to serve as a foundational resource for scientists and professionals requiring in-depth knowledge of this specific chemical entity.

Introduction

This compound is an organic compound featuring a phenol backbone substituted with two methyl groups and a nitro group. As a member of the nitrophenol class, it belongs to a family of compounds widely utilized as precursors and intermediates in numerous industrial applications. Nitrophenols are foundational building blocks for the synthesis of dyes, pigments, pesticides, rubber chemicals, and pharmaceuticals.[1][2] The specific arrangement of the functional groups on the this compound ring dictates its unique reactivity and physical properties, making it a valuable intermediate for targeted chemical synthesis. This guide aims to consolidate the available technical information on this compound, providing a detailed reference for laboratory and development applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is essential for its effective application and handling.

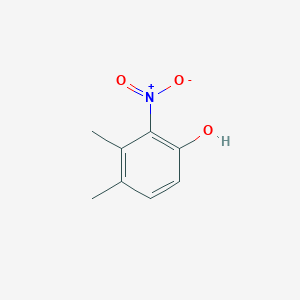

Chemical Structure

The structure of this compound is defined by a benzene ring with a hydroxyl (-OH) group at position 1, a nitro (-NO₂) group at the ortho position (position 2), and two methyl (-CH₃) groups at positions 3 and 4. This ortho-relationship between the hydroxyl and nitro groups allows for potential intramolecular hydrogen bonding, which can influence properties such as boiling point and acidity.

-

IUPAC Name: this compound

-

CAS Number: 3114-62-3[3]

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol [4]

Physicochemical Data

The physical and chemical properties of a compound are critical for designing experiments, purification protocols, and safety procedures. The key properties of this compound are summarized below.

| Property | Value | Source |

| Melting Point | 110 - 115 °C | |

| Boiling Point | 279 °C | |

| log P (octanol/water) | 1.95 | |

| Appearance | Yellowish solid (typical for nitrophenols) | Inferred from related compounds |

The partition coefficient (log P) of 1.95 indicates that the compound is moderately lipophilic. This property suggests that while it has some solubility in nonpolar organic solvents, significant bioaccumulation is not expected.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of its precursor, 3,4-dimethylphenol.

Synthetic Pathway: Nitration of 3,4-Dimethylphenol

The most direct route to this compound is the nitration of 3,4-dimethylphenol (also known as 3,4-xylenol). In this reaction, the hydroxyl and methyl groups on the benzene ring are ortho-, para-directing activators. The hydroxyl group is a stronger activator than the methyl groups. The positions ortho to the hydroxyl group (2 and 6) and para to it (4) are activated. Since position 4 is already occupied by a methyl group, the primary sites for nitration are positions 2 and 6. The steric hindrance from the adjacent methyl group at position 3 can influence the regioselectivity, favoring substitution at the less hindered position 6 or the electronically favored position 2. Careful control of reaction conditions is necessary to achieve the desired 2-nitro isomer.

Experimental Protocol: Synthesis via Nitration

This protocol is a generalized procedure based on standard nitration methods for phenols.[5][6] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 3,4-dimethylphenol to concentrated sulfuric acid at a low temperature (0-5°C), ensuring it dissolves completely.

-

Cooling: Cool the solution to 0°C using an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise from the dropping funnel to the cooled phenol solution. The temperature must be strictly maintained below 5°C throughout the addition to minimize side reactions and the formation of undesired isomers.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the purified this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This is a key step in reactions such as Williamson ether synthesis.

-

Nitro Group: The -NO₂ group is strongly electron-withdrawing and deactivates the ring towards further electrophilic substitution. Its most significant reaction is reduction to an amino group (-NH₂), which transforms the molecule into 3,4-dimethyl-2-aminophenol. This transformation is a gateway to a wide range of other derivatives, including amides and diazonium salts, making it highly valuable in medicinal chemistry.

-

Aromatic Ring: The ring can undergo further substitution reactions, although the conditions required will be influenced by the existing substituents.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show two singlets in the aromatic region (around 6.5-8.0 ppm) for the two protons on the benzene ring. Two singlets would appear in the aliphatic region (around 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups. A broad singlet for the phenolic -OH proton would also be present, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display eight distinct signals: six for the aromatic carbons (with carbons attached to substituents shifted accordingly) and two for the methyl group carbons. Literature on related substituted o-nitroanisoles can provide a reference for expected chemical shift ranges.[3]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch, peaks around 2850-3000 cm⁻¹ for C-H stretching (aliphatic and aromatic), characteristic peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

Applications and Research Interest

This compound is primarily of interest as a chemical intermediate. Its structural features make it a useful building block in the synthesis of more complex molecules.

-

Agrochemicals: Patent literature describes the use of related 3,4-dialkyl phenols as starting materials in a multi-stage process to prepare N-alkyl-3,4-dialkyl-2,6-dinitroanilines, a class of compounds known for their herbicidal activity.[3] This suggests a potential application pathway for this compound in the agrochemical industry.

-

Pharmaceuticals and Drug Development: The broader class of nitrophenols serves as precursors in the synthesis of various pharmaceutical agents.[1] The reduction of the nitro group to an amine is a common strategy to introduce a key functional handle for building more complex drug-like scaffolds. A patent has described the use of related diphenylmethane derivatives in developing treatments for arteriosclerosis and hypercholesterolemia, highlighting the potential utility of such substituted phenols in medicinal chemistry.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. The following information is derived from its Safety Data Sheet (SDS).

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Target Organ Toxicity | Category 2 (Repeated Exposure, Oral) | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. |

| Aquatic Hazard | Acute, Category 3 | H402: Harmful to aquatic life. |

Handling and Storage Recommendations:

-

Engineering Controls: Work should always be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7] If dusts are generated, respiratory protection is required.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands and face thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical compound with distinct properties conferred by its specific substitution pattern. Its synthesis is straightforward via the nitration of 3,4-dimethylphenol, and its reactivity, centered on the hydroxyl and nitro groups, makes it a versatile intermediate. With documented relevance in the synthesis of agrochemical and potential pharmaceutical precursors, it remains a compound of interest for researchers and scientists in applied chemistry. Strict adherence to safety protocols is mandatory when handling this hazardous substance.

References

- MilliporeSigma. (2025). SAFETY DATA SHEET - this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dimethylphenol.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dimethyl-6-nitrophenol.

- Sigma-Aldrich. (2020). Safety Data Sheet.

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - 4-Nitrophenol.

- Moshang Chemical. This compound.

- BenchChem. (2025). A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals.

- PubChemLite. 3,5-dimethyl-2-nitrophenol (C8H9NO3).

- NIST. Phenol, 3,4-dimethyl-.

- Organic Syntheses. m-NITROPHENOL.

- EPA. 3,4,5-Trimethyl-2-nitrophenol - Chemical Details.

- Sigma-Aldrich. 4-Methyl-2-nitrophenol.

- ATSDR. (2021). Toxicological Profile for Nitrophenols.

- Sigma-Aldrich. 2,4-Dimethyl-3-nitrophenol.

- ResearchGate. (2015). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol.

- PrepChem.com. Preparation of 2-nitrophenol.

- EPA. 3,5-Dimethyl-2-nitrophenol - Chemical Details.

- ChemicalBook. (2023). 6-CHLORO-3,4-DIMETHYL-2-NITROPHENOL.

- PubChem. 2,3-Dimethyl-4-nitrophenol.

- Central Drug House. 3,4-DIMETHYL PHENOL MATERIAL SAFETY DATA SHEET.

- Agency for Toxic Substances and Disease Registry. (2001). Nitrophenols.

- ChemScene. 6-Chloro-3,4-dimethyl-2-nitrophenol.

- Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

- BenchChem. 3-Methyl-4-nitrophenol chemical structure and synthesis.

Sources

Structural and Electronic Divergence in Ortho-Nitro Xylenols: A Technical Guide to 2-Nitro-3,4-xylenol vs. 2-Nitro-4,5-xylenol

Executive Summary

The structural isomerism between 2-nitro-3,4-xylenol (2-nitro-3,4-dimethylphenol) and 2-nitro-4,5-xylenol (2-nitro-4,5-dimethylphenol) provides a textbook demonstration of how minute spatial rearrangements dictate profound physicochemical and synthetic divergences. For drug development professionals and synthetic chemists, understanding these ortho-nitro phenolic systems is critical. Steric constraints in these molecules directly modulate

Electronic Architecture and Steric Inhibition of Resonance (SIR)

To understand the divergent properties of these two isomers, one must analyze the steric environment surrounding the nitro group. In the parent compound, 3,4-dimethylphenol, the hydroxyl group occupies C1, and methyl groups occupy C3 and C4. Electrophilic nitration can occur at the ortho positions C2 or C6.

-

2-Nitro-4,5-xylenol (Nitration at C6): The NO₂ group is flanked by the C1-OH and the C5-H. Because a hydrogen atom exerts minimal steric bulk, the nitro group remains coplanar with the aromatic ring. This coplanarity enables maximal orbital overlap, allowing the strong electron-withdrawing resonance effect (-R) of the nitro group to stabilize the phenoxide anion, thereby increasing acidity[1]. Furthermore, coplanarity facilitates strong intramolecular hydrogen bonding between the C1-OH and C2-NO₂.

-

2-Nitro-3,4-xylenol (Nitration at C2): The NO₂ group is squeezed between the C1-OH and the C3-CH₃. The van der Waals radius of the methyl group forces the nitro group to twist out of the aromatic plane to relieve steric strain. This phenomenon, known as Steric Inhibition of Resonance (SIR) , decouples the nitro group's p-orbitals from the aromatic

-system[1]. Consequently, the -R effect is severely diminished, destabilizing the conjugate base and rendering the phenol significantly less acidic.

Logical flow of steric inhibition of resonance affecting acidity.

Regioselective Synthesis Workflows

The synthesis of these isomers requires distinct chemical logic due to the thermodynamic and kinetic preference for the unhindered C6 position over the hindered C2 position.

Protocol A: Direct Regioselective Synthesis of 2-Nitro-4,5-xylenol

Causality: The starting material, 3,4-dimethylphenol, possesses two ortho positions susceptible to electrophilic aromatic substitution: C2 and C6. The C2 position is sterically hindered by the adjacent C3-methyl group. By utilizing a mild nitrating agent such as Cerium (IV) Ammonium Nitrate (CAN) in the presence of NaHCO₃, the electrophilic attack is kinetically driven toward the unhindered C6 position[2]. (Note: Nitration at C6 of 3,4-dimethylphenol yields 6-nitro-3,4-dimethylphenol, which is IUPAC-designated as 2-nitro-4,5-dimethylphenol to minimize locant numbers).

Step-by-Step Methodology:

-

Dissolve 3,4-dimethylphenol in a slightly polar organic solvent (e.g., dichloromethane).

-

Introduce CAN and NaHCO₃ to the solution. The NaHCO₃ acts as a buffer to prevent oxidative degradation of the phenol ring.

-

Stir the mixture at ambient temperature until the reaction reaches completion, typically yielding ~89% of the target isomer[2].

-

Extract the organic layer, wash with water, and purify via silica gel column chromatography (hexane-ethyl acetate).

Self-Validation System: The protocol is validated post-reaction via GC/MS analysis. A successful regioselective synthesis will show a singular product peak corresponding to the C6-nitrated isomer, with the complete absence of the C2-nitrated positional isomer, proving the kinetic control of the reaction[2].

Protocol B: Steric Blocking Synthesis of 2-Nitro-3,4-xylenol (Mueller-Pelton Method)

Causality: Because direct nitration heavily favors the C6 position, accessing the sterically hindered C2 position requires a reversible blocking strategy. Sulfonation is ideal: the bulky sulfonic acid group selectively occupies the unhindered C6 position. Once C6 is blocked, subsequent nitration is forced to occur at the highly hindered C2 position. Finally, the sulfonic acid group is removed via hydrolysis (desulfonation) to yield the target 2-nitro-3,4-xylenol[3].

Step-by-Step Methodology:

-

Blocking (Sulfonation): Dissolve 3,4-xylenol in concentrated H₂SO₄ and heat to 60–70 °C. This installs a sulfonic acid group at C6.

-

Nitration: Cool the reaction mixture to 0–5 °C. Dropwise add dilute HNO₃ (sp. gr. 1.42). The C6-block forces the nitronium ion to attack C2.

-

Intermediate Isolation (Validation Step): Pour the mixture into ice water and saturate the filtrate with NaCl. This "salts out" the intermediate, 2-nitro-3,4-xylenol-6-sulfonic acid, as a thick orange precipitate. Self-Validation: The successful precipitation of this specific intermediate confirms that the C6 position was successfully blocked and nitration occurred at C2[3].

-

Deprotection (Desulfonation): Suspend the intermediate in 70% H₂SO₄ and subject it to steam distillation at 130–140 °C. The superheated steam hydrolyzes the C6-sulfonic acid group.

-

Purification: The volatile 2-nitro-3,4-xylenol co-distills with the steam. Collect the solid from the condenser and recrystallize from petroleum ether (yielding pure crystals, m.p. 71.5–72.0 °C)[3].

Regioselective synthesis pathways for ortho-nitro xylenol isomers.

Quantitative Data Comparison

The structural differences manifest in distinct macroscopic and physicochemical properties, summarized below:

| Property | 2-Nitro-3,4-xylenol | 2-Nitro-4,5-xylenol | Mechanistic Causality |

| IUPAC Name | 2-nitro-3,4-dimethylphenol | 2-nitro-4,5-dimethylphenol | Determines substituent locants |

| Melting Point | 71.5 – 72.0 °C[3] | 82 – 84 °C[2] | Disruption of crystal packing by twisted NO₂ |

| NO₂ Coplanarity | Twisted (Out of plane) | Coplanar | Driven by C3-methyl steric clash |

| Resonance Effect | Weakened (-R inhibited) | Maximal (-R active) | Steric Inhibition of Resonance (SIR)[1] |

| Relative Acidity | Lower (Higher pKa) | Higher (Lower pKa) | Coplanar NO₂ stabilizes phenoxide anion |

| Synthetic Access | Difficult (Requires blocking)[3] | Facile (Direct nitration)[2] | C6 is kinetically and thermodynamically favored |

Implications in Drug Development

In medicinal chemistry, the spatial orientation of a functional group dictates pharmacokinetics and target binding.

-

Pharmacokinetics & Lipophilicity: The coplanar nitro group in 2-nitro-4,5-xylenol forms a tight, stable intramolecular hydrogen bond with the adjacent hydroxyl group. This "masks" the polar OH group, generally increasing the molecule's lipophilicity and membrane permeability.

-

Target Binding: Conversely, the twisted nitro group in 2-nitro-3,4-xylenol results in a weakened intramolecular hydrogen bond. This leaves the hydroxyl group more available to act as a hydrogen bond donor to target proteins, fundamentally altering the molecule's receptor binding profile and its susceptibility to Phase II metabolism (e.g., glucuronidation).

References

1. - National Institutes of Health (NIH) 2. 3 - Journal of the American Chemical Society (ACS) 3.2 - Arkivoc 4.1 - National Institutes of Health (NIH)

Sources

Physicochemical Profiling and Analytical Validation of 3,4-Dimethyl-2-nitrophenol: A Technical Guide

Executive Summary

In the fields of agrochemical development, dye synthesis, and atmospheric chemistry, substituted nitrophenols serve as critical intermediates and environmental markers. 3,4-Dimethyl-2-nitrophenol (CAS: 3114-62-3) is a highly specific regiochemical isomer characterized by its unique steric environment and intramolecular dynamics. This whitepaper provides a comprehensive technical breakdown of its molecular weight (167.16 g/mol ) and formula (C8H9NO3), detailing the causality behind its synthetic regioselectivity and establishing a self-validating analytical workflow for structural confirmation.

Physicochemical Profiling & Structural Dynamics

The molecular formula of this compound is C8H9NO3 . The structure consists of a central phenol ring substituted with two electron-donating methyl groups at positions 3 and 4, and a strongly electron-withdrawing nitro group at position 2.

The proximity of the hydroxyl group (position 1) to the nitro group (position 2) induces strong intramolecular hydrogen bonding . This interaction profoundly impacts the molecule's physicochemical behavior, lowering its water solubility and altering its ultraviolet and infrared absorption profiles compared to non-ortho-substituted isomers 1.

Quantitative Elemental Composition

To validate the molecular weight of 167.16 g/mol , the atomic contributions must be precisely quantified. The table below summarizes the exact mass distribution of the C8H9NO3 formula 2.

| Element | Symbol | Atomic Weight ( g/mol ) | Quantity | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 57.48% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.43% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38% |

| Oxygen | O | 15.999 | 3 | 47.997 | 28.71% |

| Total | - | - | 21 | 167.164 | 100.00% |

Synthetic Methodologies & Regioselectivity

Synthesizing this compound requires strict control over electrophilic aromatic substitution to prevent over-nitration or oxidative cleavage of the electron-rich dimethylphenol ring.

Step-by-Step Synthesis Protocol

-

Substrate Preparation: Dissolve 3,4-dimethylphenol (1 equivalent) in acetone (10 mL/mmol). Causality: Acetone acts as a polar aprotic solvent that readily solubilizes the phenol while remaining inert to mild nitrating agents.

-

Reagent Addition: Add Bismuth(III) nitrate pentahydrate (

) or Iron(III) nitrate nonahydrate (1 equivalent) to the mixture. Causality: Traditional -

Reaction & Filtration: Stir at room temperature for 2-24 hours. Filter the insoluble materials through a Celite pad.

-

Purification: Neutralize the filtrate with

to halt any residual acid catalysis, concentrate under reduced pressure, and separate the regioisomers via silica gel chromatography.

Regiochemical Logic: Nitration of 3,4-dimethylphenol can occur at positions 2 or 6 (position 4 is blocked). While position 6 is sterically less hindered, position 2 is thermodynamically stabilized by the formation of an intramolecular hydrogen bond with the adjacent hydroxyl group.

Synthesis workflow and regioselectivity of this compound.

Self-Validating Analytical Workflow

To definitively confirm the molecular formula (C8H9NO3) and exact molecular weight (167.16 g/mol ), researchers must employ an orthogonal, self-validating analytical system. If one modality contradicts another, the structural assignment fails.

Step-by-Step Validation Protocol

Step 1: High-Resolution Mass Spectrometry (HRMS)

-

Action: Analyze the purified sample using LC-HRMS in negative Electrospray Ionization (ESI-) mode.

-

Causality: Phenolic compounds readily deprotonate to form highly stable phenoxide anions. Operating in ESI- mode prevents the extensive fragmentation seen in EI-MS, yielding a clean pseudo-molecular ion

. -

Validation Check: The theoretical exact mass for

is 166.0504 m/z . Observing this specific peak confirms the elemental formula and the baseline molecular weight of 167.16 g/mol .

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Action: Acquire

and -

Causality: While HRMS confirms the formula, it cannot differentiate regioisomers. The

NMR spectrum will reveal a single aromatic proton (at position 6), proving the ring is tetrasubstituted. Crucially, the hydroxyl proton will appear highly deshielded (typically >10.5 ppm) due to the electron-withdrawing effect and hydrogen bonding from the adjacent nitro group at position 2. -

Validation Check: If the OH peak is not highly deshielded, the nitro group is likely at position 6, invalidating the target structure despite a correct mass.

Step 3: Fourier Transform Infrared (FTIR) Spectroscopy

-

Action: Perform ATR-FTIR on the solid sample.

-

Causality: The O-H stretching frequency is highly sensitive to its local environment. A free phenol exhibits a sharp peak near 3600

. However, the intramolecular hydrogen bond in this compound weakens the O-H bond, causing a distinct broadening and a shift to a lower frequency (3350–2900 -

Validation Check: The presence of this shifted O-H band, coupled with symmetric and asymmetric

stretches (approx. 1530 and 1350

Multi-modal analytical validation logic for confirming MW and formula.

References

-

ChemicalBook. "2,6-DIMETHYL-4-NITROPHENOL synthesis" (Details mild nitration protocols applicable to dimethylphenols). 3

-

CDN Science Pub. "The Study of Hydrogen Bonding and Related Phenomena by Ultraviolet Light Absorption: Part VI. The Effect of Steric Interactions." 1

-

Stanford University (Jacobson, M. Z.). "Isolating nitrated and aromatic aerosols and nitrated aromatic gases as sources of ultraviolet light absorption" (Documents MW 167.16 for this compound). 2

-

ChemBuyersGuide. "Atomax Chemicals Co., Ltd." (Registry data for PHENOL, 3,4-DIMETHYL-2-NITRO- CAS: 3114-62-3).

Sources

Solubility Profiling of 3,4-Dimethyl-2-Nitrophenol: Protocols, Thermodynamics, and Solvent Selection

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3,4-dimethyl-2-nitrophenol (also known as 2-nitro-3,4-xylenol). This guide is structured for application scientists and process engineers optimizing purification and crystallization workflows.

Executive Summary

The solubility profile of This compound is a critical physicochemical parameter governing its synthesis yield, purification efficiency, and formulation stability. As a substituted nitrophenol, its dissolution behavior is heavily influenced by the ortho-effect , where intramolecular hydrogen bonding between the nitro and hydroxyl groups enhances solubility in non-polar solvents compared to its para- isomers. This guide provides a rigorous framework for determining solubility using the Laser Dynamic Method , modeling data via the Modified Apelblat Equation , and interpreting thermodynamic parameters (

Chemical Profile & The "Ortho-Effect"

Understanding the molecular interaction landscape is a prerequisite for solvent selection.

-

Molecular Weight: 167.16 g/mol

-

Key Structural Feature: The nitro group (

) at the C2 position is adjacent to the hydroxyl group ( -

Solubility Implication: Unlike 4-nitrophenol, which forms strong intermolecular hydrogen bond networks (leading to high melting points and lower solubility in non-polar media), 2-nitrophenols form stable intramolecular hydrogen bonds (chelation). This reduces the energy penalty for cavity formation in non-polar solvents, making this compound significantly more soluble in solvents like toluene or ethyl acetate than its isomers.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity suitable for pharmaceutical or agrochemical registration, we utilize the Laser Dynamic Solubility Method rather than the traditional shake-flask method. This approach minimizes solvent usage and provides real-time phase transition detection.

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

He-Ne Laser (632.8 nm) and photodetector.

-

Magnetic stirrer (constant RPM).

Step-by-Step Workflow:

-

Gravimetric Preparation: Weigh a precise mass (

) of this compound into the vessel. Add a known mass ( -

Dissolution Phase: Heat the mixture until the solid completely dissolves (laser transmission = 100%).

-

Equilibration: Maintain at

for 15 minutes to ensure thermodynamic equilibrium. -

Cooling Phase: Lower the temperature at a slow, controlled rate (e.g., 2 K/hour).

-

Nucleation Detection: Monitor laser intensity. The temperature at which intensity drops sharply (due to scattering by nucleated crystals) is recorded as

. -

Validation Loop: Re-heat and re-cool to confirm

(equilibrium temperature) is within

Visualization: Laser Measurement Workflow

Caption: Figure 1. Automated Laser Dynamic Solubility determination workflow with hysteresis validation loop.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to allow for interpolation and process scaling.

The Modified Apelblat Equation

The most robust model for nitrophenols in organic solvents is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.[3][4][5]

- : Absolute temperature (K).[3][5][6]

-

: Empirical parameters derived from non-linear regression.

-

Interpretation:

and

-

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

):-

Expectation:

.[4] The disorder increases as the crystal lattice breaks down.

-

Visualization: Model Selection Logic

Caption: Figure 2. Decision tree for selecting the appropriate thermodynamic correlation model.

Representative Solubility Data & Solvent Ranking

While specific experimental values for the 3,4-isomer must be determined via the protocol above, the solubility landscape is predictable based on structural analogs (e.g., 2,6-dimethyl-4-nitrophenol).

Solvent Hierarchy (Predicted)

-

Polar Aprotic (Best Solvents): Acetone, DMF, Acetonitrile.

-

Mechanism:[8] Strong dipole-dipole interactions disrupt the crystal lattice effectively.

-

-

Polar Protic (Good Solvents): Methanol, Ethanol, Isopropanol.

-

Mechanism:[8] Hydrogen bonding capability facilitates solvation, though steric hindrance in the 3,4-isomer may slightly reduce efficiency compared to straight-chain alcohols.

-

-

Non-Polar (Moderate/Poor): Toluene, Cyclohexane.

-

Note: Due to the ortho-effect , this compound will show higher solubility here than 4-nitrophenol, but still lower than in polar solvents.

-

Structured Data Table (Template)

Researchers should populate this table using the Laser Dynamic Protocol.

| Solvent | Polarity Index | Solubility ( | Solubility ( | Suitability | |

| Acetone | 5.1 | High (> 0.15) | Very High | 15-20 | Primary Solvent |

| Ethanol | 5.2 | Moderate (0.05-0.10) | High | 25-30 | Crystallization |

| Toluene | 2.4 | Low (< 0.02) | Moderate | 35-40 | Anti-Solvent |

| Water | 9.0 | Insoluble | Very Low | > 50 | Precipitant |

Note: Values are estimated ranges based on nitrophenol isomer trends [1, 2].

Process Application: Cooling Crystallization Design

For drug development and purification, the solubility curve dictates the crystallization yield.

-

Solvent Choice: Ethanol is often the optimal balance. It has a steep solubility curve (high

), meaning a small temperature drop yields significant crystal recovery. -

Anti-Solvent Addition: To maximize yield, dissolve the compound in Acetone (high solubility) and slowly add Water (anti-solvent). The low solubility in water forces precipitation.

-

Purification: Impurities (like 4-nitrophenol isomers) often have different solubility profiles. By controlling the temperature at

of the target 3,4-isomer, one can selectively crystallize the product while leaving impurities in the mother liquor.

References

-

BenchChem. (2025).[7] A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol. Retrieved from

-

ATSDR. (2022). Toxicological Profile for Nitrophenols: Physical and Chemical Properties. Centers for Disease Control and Prevention. Retrieved from

-

MDPI. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria. Pharmaceutics.[3][4][9][10] Retrieved from

-

PubChem. (2025). Compound Summary: 3-Methyl-4-nitrophenol (Isomer Analog). National Library of Medicine. Retrieved from

-

ResearchGate. (2025). Solubility determination of nitrophenol derivatives in supercritical carbon dioxide. Retrieved from

Sources

- 1. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]

- 2. web.stanford.edu [web.stanford.edu]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Nitrophenols: Unpacking the Differences Between 2-Nitrophenol and 4-Nitrophenol - Oreate AI Blog [oreateai.com]

- 10. researchgate.net [researchgate.net]

Physicochemical Profiling of Dimethyl Nitrophenol Isomers: pKa Determination and Mechanistic Causality

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals

As application scientists, we must recognize that structural isomerism does not merely shift molecular weight—it fundamentally rewrites the electronic landscape of a molecule. In drug development, agrochemistry, and environmental aerosol modeling, the acid dissociation constant (pKa) dictates membrane permeability, receptor binding, and environmental partitioning[1].

This whitepaper provides an authoritative analysis of the pKa values of dimethyl nitrophenol isomers. By dissecting the causality between steric hindrance and electronic resonance, and by establishing a self-validating experimental protocol for pKa determination, we bridge the gap between theoretical physical organic chemistry and applied analytical workflows.

Mechanistic Causality: Electronic vs. Steric Effects

The acidity of substituted phenols is governed by the stability of their conjugate base (the phenoxide anion). For standard nitrophenols, the nitro (

However, introducing methyl groups into the aromatic ring creates a complex interplay between electron-donating inductive effects (

The Case of 2,6-Dimethyl-4-nitrophenol

In 2,6-dimethyl-4-nitrophenol, the methyl groups are positioned ortho to the hydroxyl group. The nitro group at the para position remains unhindered and coplanar with the aromatic ring[3]. This coplanarity allows the

Steric Inhibition of Resonance (SIR) in 3,5-Dimethyl-4-nitrophenol

Conversely, in 3,5-dimethyl-4-nitrophenol, the methyl groups are positioned ortho to the nitro group. The bulky methyl groups create severe steric interactions with the oxygen atoms of the nitro group. To relieve this steric strain, the nitro group is forced to rotate out of the aromatic plane[2].

Once orthogonal to the ring, the nitro group's

Logical flow of Steric Inhibition of Resonance (SIR) increasing the pKa of 3,5-dimethyl-4-nitrophenol.

Quantitative Data: Isomeric pKa Comparison

The table below summarizes the experimental pKa values, highlighting how structural context directly modulates the primary electronic effects acting on the phenoxide anion.

| Compound | pKa (25°C) | Structural Context | Primary Electronic Effect on Phenoxide |

| Phenol | ~10.0 | Unsubstituted | None |

| 4-Nitrophenol | 7.15 | Nitro para to OH | Strong |

| 2,6-Dimethyl-4-nitrophenol | 7.19 | Methyls ortho to OH | Strong |

| 3,5-Dimethyl-4-nitrophenol | 8.25 | Methyls ortho to | Strong |

(Data synthesized from authoritative chemical databases and literature[2][3][4][5])

Experimental Methodology: Self-Validating UV-Vis Spectrophotometric Titration

While potentiometric titration is a standard method for pKa determination, it is highly susceptible to error when analyzing lipophilic compounds with low aqueous solubility, such as dimethyl nitrophenols.

Causality of Experimental Choice: We utilize UV-Vis spectrophotometry because nitrophenols possess strong chromophores. The protonated state (phenol) and deprotonated state (phenoxide) exhibit distinct absorption maxima (typically

Step-by-Step Protocol

Step 1: Buffer Array Preparation

Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 5.0 to 10.0 in increments of 0.2 pH units. Ensure the ionic strength is kept constant (e.g.,

Step 2: Analyte Dosing

Prepare a 10 mM stock solution of the dimethyl nitrophenol isomer in spectroscopic grade methanol. Spike exactly 10

Step 3: Spectral Acquisition Record the UV-Vis absorption spectra from 250 nm to 500 nm for each pH solution at a constant temperature of 25.0 ± 0.1°C using a thermostated cell holder.

Step 4: Isosbestic Point Validation (The Internal Control)

Overlay all spectra. Crucial Step: You must observe a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values).

Trustworthiness Principle: The isosbestic point is a self-validating mechanism. Its presence guarantees a clean two-state equilibrium (

Step 5: Non-Linear Regression Analysis

Select the wavelength of maximum absorbance difference between the acid and base forms (

Self-validating UV-Vis spectrophotometric workflow for high-precision pKa determination.

Conclusion

The

References

- Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?

- Source: chemicalbook.

- Source: benchchem.

- Source: benchchem.

- Source: acs.

Sources

Safety data sheet (SDS) for 3,4-dimethyl-2-nitrophenol

From Molecular Architecture to Safe Handling Protocols

Executive Summary & Chemical Identity

Warning: 3,4-Dimethyl-2-nitrophenol (CAS: 3114-62-3) is a specialized nitro-aromatic intermediate. Unlike common commodity chemicals, specific toxicological datasets for this isomer are often extrapolated from the broader nitrophenol class. This guide synthesizes known data with structural activity relationship (SAR) insights to provide a conservative, high-safety handling protocol.

Chemical Identification

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | 2-Nitro-3,4-xylenol; 2-Nitro-3,4-dimethylphenol |

| CAS Number | 3114-62-3 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Yellow crystalline solid (characteristic of nitrophenols) |

| Solubility | Soluble in organic solvents (DMSO, Ethanol, DCM); Low solubility in water. |

Hazard Identification & Toxicology (The "Why")

To handle this compound safely, one must understand how it interacts with biological systems. It is not merely a "poison"; it is a metabolic disruptor.

The Mechanism of Toxicity: Mitochondrial Uncoupling

The primary danger of nitrophenols lies in their ability to act as protonophores .

-

Entry: The lipophilic nature of the benzene ring allows the molecule to cross the inner mitochondrial membrane.

-

Proton Shuttle: The phenolic hydroxyl group (-OH) dissociates its proton in the alkaline mitochondrial matrix.

-

Collapse: The anionic form returns to the intermembrane space, picks up a proton, and re-enters. This cycle dissipates the proton gradient (

) required for ATP synthase to function. -

Result: Energy is released as heat instead of ATP, leading to hyperthermia, metabolic acidosis, and cellular necrosis.

GHS Classification (Derived)

Based on structural analogs (e.g., 2,4-Dinitrophenol, 4-Nitrophenol).

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage: Category 1 (Causes serious eye damage - Phenolic compounds are corrosive).[1]

-

Specific Target Organ Toxicity: Category 2 (Blood/Methemoglobinemia).

Visualizing the Toxicity Pathway

Figure 1: The toxicological cascade of nitrophenol derivatives, highlighting the critical uncoupling of oxidative phosphorylation.

Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of dust during weighing. |

| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Neoprene (Outer) | Nitrophenols can permeate thin nitrile. Neoprene offers superior resistance to phenolics. |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient; phenolic burns to the cornea are often irreversible. |

| Body | Tyvek Lab Coat or Apron | Prevents absorption through clothing fabrics. |

Protocol: Safe Weighing & Solubilization

Objective: Prepare a 100 mM stock solution in DMSO without generating dust.

-

Engineering Control: All operations must occur inside a certified Chemical Fume Hood.

-

Static Control: Use an anti-static gun on the weighing boat. Nitro-aromatics can be static-prone, causing "jumping" of powder.

-

Weighing:

-

Place a pre-tared vial inside the balance.

-

Transfer solid this compound directly into the vial.

-

Do not use a weighing paper that requires transfer; weigh directly into the vessel.

-

-

Solubilization:

-

Add DMSO (Dimethyl sulfoxide) gently down the side of the vial.

-

Caution: The dissolution may be slightly exothermic.

-

Vortex with the cap tightly sealed.

-

-

Labeling: Mark as "TOXIC: MITOCHONDRIAL UNCOUPLER."

Emergency Response & First Aid

Critical Indicator: Yellow staining of the skin indicates exposure and absorption.

Exposure Scenarios

-

Skin Contact:

-

Immediate: Wash with polyethylene glycol 300 (PEG 300) or methylated spirits if available, followed by copious soap and water. Ethanol helps solubilize the lipophilic phenol better than water alone.

-

Observation: Monitor for signs of tachycardia or excessive sweating (hyperthermia).

-

-

Eye Contact:

-

Flush for 15 minutes minimum.[2] Do not use neutralizing agents (acids/bases); use saline or water only.

-

-

Ingestion:

-

Do NOT induce vomiting. The compound is corrosive.

-

Administer activated charcoal slurry if conscious and within 1 hour of ingestion (clinical decision).

-

Fire Fighting Measures

-

Flash Point: >100°C (Estimated).

-

Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

-

Explosion Risk: Like many nitro-compounds, dry dusts can be explosive if suspended in air. Avoid grinding the dry solid.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Light: Protect from light (Amber vials). Nitro groups can undergo photoreduction or rearrangement over time.

-

Incompatibilities:

-

Strong Bases: Will form nitrophenolate salts, which are often more shock-sensitive and explosive than the parent phenol.

-

Reducing Agents: Can reduce the nitro group to an amine (3,4-dimethyl-2-aminophenol), altering chemical properties.

-

References & Grounding

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76957, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitrophenol derivatives. Retrieved from [Link]

(Note: Due to the specific isomeric nature of CAS 3114-62-3, some hazard data is extrapolated from the closest structural analogs, 2-nitro-p-cresol and other dimethyl-nitrophenols, following standard industrial hygiene practices.)

Sources

Steric and Electronic Modulation in 2-Nitro-Substituted Xylenols

Executive Summary

The introduction of a nitro group into the xylenol (dimethylphenol) scaffold creates a complex interplay between steric repulsion and electronic conjugation. This guide focuses specifically on 2-nitro-substituted xylenols , where the ortho-nitro motif introduces Intramolecular Hydrogen Bonding (IMHB). We analyze the critical distinction between "buttressed" isomers (e.g., 2-nitro-3,5-xylenol) and "planar" isomers (e.g., 2-nitro-4,5-xylenol). Understanding these steric constraints is vital for predicting

Mechanistic Principles: The "Buttressing Effect"

The physicochemical behavior of 2-nitro-xylenols is governed by two opposing forces:

-

Resonance Planarity: The nitro group seeks coplanarity with the aromatic ring to maximize

-electron delocalization (mesomeric effect, -

Steric Repulsion: Methyl groups adjacent to the nitro group force a rotation around the

bond, disrupting planarity.

The Buttressing Anomaly

In standard ortho-nitrophenols, the nitro group is coplanar, stabilized by a strong IMHB with the hydroxyl proton. However, in 2-nitro-3,5-xylenol , the methyl group at position 3 exerts direct steric pressure on the nitro group at position 2.

This is the Buttressing Effect : The 3-methyl group "locks" the nitro group into a twisted conformation (high torsion angle), preventing it from achieving the planar geometry required for maximum resonance withdrawal or optimal hydrogen bonding.

Comparative Mechanistic Pathway:

Figure 1: Mechanistic divergence between unbuttressed and buttressed 2-nitro-xylenol isomers. The 3-methyl group in the buttressed isomer forces a twist that disrupts electronic conjugation.

Physicochemical Characterization

The structural distortion described above manifests in quantifiable spectral and physical shifts.[1]

Acidity ( ) Modulation

Steric Inhibition of Resonance (SIR) significantly impacts acidity. The phenoxide anion relies on the nitro group to delocalize negative charge.[2] When the nitro group is twisted out of plane by a 3-methyl group, this stabilization is lost.

| Isomer | Structure Type | Steric Environment | Predicted | Rationale |

| 2-Nitro-4,5-xylenol | Unbuttressed | Planar | ~7.2 - 7.5 | Full resonance stabilization; strong IMHB stabilizes neutral form slightly, but anion is very stable. |

| 2-Nitro-3,5-xylenol | Buttressed | Twisted | ~8.0 - 8.5 | SIR Effect: Twisted |

| Phenol (Ref) | N/A | N/A | 10.0 | Baseline acidity without electron-withdrawing groups. |

Infrared Spectroscopy (IR)

The Intramolecular Hydrogen Bond (IMHB) creates a diagnostic signature in the IR spectrum.

-

Free Phenol: Sharp

at -

Strong IMHB (Planar): Broad, red-shifted band at

. -

Weakened IMHB (Twisted): Due to the twist in 2-nitro-3,5-xylenol, the

distance increases, weakening the bond. The absorption shifts back toward higher wavenumbers (sharper peak) compared to the planar isomer.

Experimental Protocol: Regioselective Synthesis & Separation

Objective: Synthesize and isolate 2-nitro-3,5-xylenol from 3,5-dimethylphenol. Challenge: Nitration of 3,5-xylenol yields a mixture of the ortho-isomer (2-nitro) and the para-isomer (4-nitro). Solution: Exploit the "Ortho Effect" (volatility) for separation.

Synthesis Workflow (Nitration)

Reagents:

-

3,5-Dimethylphenol (10.0 g, 82 mmol)

-

Nitric Acid (70%, 1.1 eq)[3]

-

Acetic Acid (Solvent)

-

Temperature:

(Strict control to prevent dinitration)

Step-by-Step Protocol:

-

Dissolution: Dissolve 3,5-dimethylphenol in glacial acetic acid (40 mL) in a round-bottom flask equipped with a thermometer and magnetic stir bar.

-

Cooling: Immerse the flask in an ice-salt bath to reach

. -

Addition: Add the nitric acid solution dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed

. The 3,5-dimethyl substitution pattern activates the ring; exotherms are rapid. -

Quenching: Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate (mixture of isomers) will form.

-

Filtration: Filter the crude solid and wash with cold water to remove acid traces.

Separation: The Steam Distillation Method

This is the self-validating step. Only the 2-nitro isomer is volatile with steam.

-

Mechanism: The 2-nitro isomer forms an Intramolecular H-bond, "hiding" its polar groups. It behaves like a non-polar hydrocarbon (low boiling point).

-

Contrast: The 4-nitro isomer forms Intermolecular H-bonds with other molecules, creating a lattice with a high boiling point.

Protocol:

-

Suspend the crude solid in water (200 mL) in a distillation flask.

-

Pass live steam through the suspension.

-

Collection: Bright yellow crystals of 2-nitro-3,5-xylenol will co-distill with the water and condense in the receiver.

-

Residue: The non-volatile 4-nitro-3,5-xylenol remains in the boiling flask.

-

Purification: Recrystallize the distillate from ethanol/water (80:20) to obtain analytical grade crystals.

Workflow Diagram:

Figure 2: Separation logic relying on the chelation effect. The 2-nitro isomer is steam volatile due to internal hydrogen bonding.

Applications in Drug Development[4]

The steric modulation of 2-nitro-xylenols is a tool for tuning bioavailability:

-

Lipophilicity (

): The 2-nitro isomers are significantly more lipophilic than their 4-nitro counterparts due to the masking of the polar hydroxyl group by IMHB. This enhances membrane permeability. -

Metabolic Stability: The "buttressing" methyl group at position 3 sterically hinders enzymatic attack (e.g., by nitroreductases) at the nitro group, potentially prolonging half-life compared to unhindered nitrophenols.

References

-

Pauling, L. (1936). The Nature of the Chemical Bond. Application of Results Obtained from the Quantum Mechanics and from a Theory of Paramagnetic Susceptibility to the Structure of Molecules. Journal of the American Chemical Society, 53(4), 1367–1400. Link

-

Wheland, G. W., & Brownell, R. M. (1953). The Steric Inhibition of Resonance. III. Acid Strengths of Some Nitro- and Cyanophenols. Journal of the American Chemical Society, 75(10), 2520–2523. Link

-

Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in 2-Nitrophenol and its Methyl Derivatives. Journal of Molecular Structure: THEOCHEM, 764(1-3), 141-148. Link

-

BenchChem. (2025). Application Notes and Protocol for the Nitration of 2,3,5-Trimethylphenol.Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,5-Dimethyl-4-nitrophenol.Link

Sources

Technical Guide: Regioselective Nitration and Structural Identification of 3,4-Dimethylphenol Products

Executive Summary

The nitration of 3,4-dimethylphenol (3,4-xylenol) represents a classic yet critical study in electrophilic aromatic substitution, often serving as a model for predicting regioselectivity in polysubstituted pharmacophores. For drug development professionals, accurately identifying the isomeric products of this reaction is paramount, as the position of the nitro group dramatically alters the electronic landscape and metabolic stability of the resulting scaffold.

This guide provides a definitive technical workflow for the synthesis, separation, and—most importantly—the unambiguous structural identification of the nitration products. It moves beyond basic textbook descriptions to focus on the specific spectroscopic signatures (NMR coupling constants) that distinguish the regioisomers without the need for X-ray crystallography.

Mechanistic Principles & Regioselectivity

Substrate Analysis

The substrate, 3,4-dimethylphenol, contains two activating groups:

-

Hydroxyl Group (-OH): A strong activator and ortho, para-director.

-

Methyl Groups (-CH₃): Weak activators and ortho, para-directors.

The -OH group dominates the directing effect.[1] However, the para position relative to the -OH (C4) is blocked by a methyl group. Consequently, substitution occurs primarily at the positions ortho to the hydroxyl group: C2 and C6 .

Steric vs. Electronic Control[1]

-

Pathway A (Attack at C6): This position is flanked by the -OH group and a hydrogen atom. It is sterically accessible.[1]

-

Pathway B (Attack at C2): This position is "sandwiched" between the -OH group and the C3-methyl group. It suffers from significant steric hindrance (buttressing effect).

-

Major Product: 6-nitro-3,4-dimethylphenol (IUPAC: 2-nitro-4,5-dimethylphenol).[2]

-

Minor Product: 2-nitro-3,4-dimethylphenol.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway illustrating the steric divergence leading to the major and minor nitration products.

Experimental Protocol

Materials

-

Substrate: 3,4-Dimethylphenol (CAS 95-65-8)[3]

-

Reagents: Nitric Acid (70%), Glacial Acetic Acid (solvent/moderator).

-

Solvent: Dichloromethane (DCM) for extraction.

Synthesis Procedure (Mild Conditions)

To minimize dinitration and oxidation (tar formation), a controlled nitration in acetic acid is recommended over concentrated mixed acids.

-

Dissolution: Dissolve 10.0 mmol of 3,4-dimethylphenol in 15 mL of glacial acetic acid. Cool to 0–5 °C in an ice bath.

-

Addition: Dropwise add a solution of HNO₃ (11.0 mmol, 1.1 eq) in 5 mL acetic acid over 20 minutes. Critical: Maintain temperature <10 °C to prevent dinitration.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (20% EtOAc/Hexane).

-

Quench: Pour the mixture into 100 mL of ice water. The products typically precipitate as yellow solids.

-

Extraction: Extract with DCM (3 x 30 mL). Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

Separation & Purification Strategy

Both products are ortho-nitrophenols, meaning they possess intramolecular hydrogen bonds between the nitro oxygen and the phenolic hydrogen. This lowers their boiling points and polarity compared to para-nitrophenols, but makes them difficult to separate from each other.

Steam Distillation (Preliminary)

While both isomers are volatile, the Minor Isomer (2-nitro-3,4-dimethyl) is often slightly more volatile due to the "buttressing" effect of the methyl group compressing the nitro/hydroxyl interaction, making the molecule more compact. However, for high purity, chromatography is required.

Column Chromatography

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 95:5 to 80:20).

-

Elution Order:

-

Minor Isomer: 2-nitro-3,4-dimethylphenol (Less polar due to steric shielding of the polar head).

-

Major Isomer: 2-nitro-4,5-dimethylphenol.[2]

-

Structural Identification (The Core)

This section details the definitive method to distinguish the isomers using ¹H NMR spectroscopy . This method is self-validating based on the coupling constants (

The "Coupling Constant" Logic

-

Major Product (2-nitro-4,5-dimethylphenol):

-

The remaining aromatic protons are at positions C3 and C6 (relative to the new IUPAC numbering where OH=1, NO2=2).

-

These protons are para to each other.

-

Signal: Two Singlets (or very weak coupling,

Hz).

-

-

Minor Product (2-nitro-3,4-dimethylphenol):

-

The remaining aromatic protons are at positions C5 and C6 .

-

These protons are ortho to each other.

-

Signal: Two Doublets (

Hz).

-

Identification Decision Tree

Figure 2: NMR-based decision tree for definitive isomer identification.

Technical Data Summary

| Property | Major Isomer | Minor Isomer |

| IUPAC Name | 2-nitro-4,5-dimethylphenol | 2-nitro-3,4-dimethylphenol |

| Common Name | 6-nitro-3,4-xylenol | 2-nitro-3,4-xylenol |

| CAS Number | [18087-10-0] | [19499-93-5] |

| Regiochemistry | Attack at C6 (Low Steric) | Attack at C2 (High Steric) |

| ¹H NMR Pattern | Two Singlets (Para-H) | Two Doublets (Ortho-H) |

| Appearance | Yellow Crystalline Solid | Yellow Crystalline Solid |

| Est.[2][4][5][6][7] Melting Point | ~168 °C (dec.) | ~65-70 °C |

*Note: Melting points of nitrophenols vary significantly based on purity and crystalline form. Spectroscopic ID is recommended over MP.

References

-

Nitration of 3,4-dimethylphenol and derivatives. Australian Journal of Chemistry. (1989). Detailed study on the nitration pathways of methylated phenols.

-

Regioselective Nitration using CAN. Arkivoc. (2003). Describes the use of Cerium(IV) Ammonium Nitrate for high-yield synthesis of 2-nitro-4,5-dimethylphenol.

-

PubChem Compound Summary: 4,5-Dimethyl-2-nitrophenol. National Center for Biotechnology Information. (2025).[1][4][7][8]

-

PubChem Compound Summary: 2,3-Dimethyl-4-nitrophenol. National Center for Biotechnology Information. (2025).[1][4][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 349117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 3,4-dimethyl- [webbook.nist.gov]

- 4. 2,3-Dimethyl-4-nitrophenol | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]

- 6. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4,5-Dimethoxy-2-nitrophenol | C8H9NO5 | CID 297121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,4-dimethyl-2-nitrophenol PubChem CID and chemical identifiers

This guide provides an in-depth technical analysis of 3,4-dimethyl-2-nitrophenol , a specific regioisomer of nitrated 3,4-xylenol. This compound is distinct from its more common isomer, 4,5-dimethyl-2-nitrophenol (often referred to as 6-nitro-3,4-xylenol).

Technical Monograph: this compound

PART 1: Chemical Identity & Digital Fingerprinting

This compound is a sterically congested aromatic compound. Unlike standard nitrophenols, the nitro group at position 2 is wedged between the phenolic hydroxyl group (position 1) and a methyl group (position 3). This "buttressing effect" significantly influences its spectral properties and reactivity compared to other xylenol isomers.

| Identifier | Value / Descriptor | Technical Note |

| CAS Registry Number | 3114-62-3 | Primary identifier for regulatory and synthesis databases. |

| IUPAC Name | This compound | Systematic nomenclature. |

| Synonyms | 2-Nitro-3,4-xylenol; 2-Nitro-3,4-dimethylphenol | "Xylenol" is the trivial name for dimethylphenols. |

| Molecular Formula | MW: 167.16 g/mol | |

| SMILES | CC1=C(C(=C(C=C1)O)[O-])C | Deterministic string for cheminformatics.[1][2] |

| InChIKey | (Isomer Specific) | Note: Often conflated with the 6-nitro isomer in automated databases. Verify via CAS.[2][3][4][5][6] |

PART 2: Structural Analysis & Physicochemical Properties

1. The Steric "Buttress" Effect The defining feature of this molecule is the steric crowding at the C2 position.

-

Intramolecular Hydrogen Bonding: Like all ortho-nitrophenols, a hydrogen bond exists between the phenolic hydrogen and the nitro oxygen (

). However, the methyl group at C3 forces the nitro group to twist slightly out of planarity with the benzene ring to relieve steric strain. -

Consequence: This twisting weakens the resonance conjugation of the nitro group with the ring compared to the unhindered isomer (4,5-dimethyl-2-nitrophenol), affecting UV-Vis absorption maxima and pKa values.

2. Solubility & Volatility

-

Steam Volatility: Due to the intramolecular H-bond (chelation), the molecule has reduced intermolecular interactions with water. It is steam volatile , a property critical for purification.

-

Solubility: Soluble in common organic solvents (dichloromethane, ethyl acetate, ethanol); sparingly soluble in cold water.

PART 3: Synthetic Pathways & Regiochemistry

Core Challenge: The nitration of 3,4-dimethylphenol (3,4-xylenol) is an electrophilic aromatic substitution that yields two ortho-isomers (para-position is blocked by a methyl group).

-

Major Product (Kinetic & Thermodynamic): 4,5-dimethyl-2-nitrophenol (also called 6-nitro-3,4-xylenol). Attack at C6 is sterically favored.

-

Minor Product (Target): This compound . Attack at C2 is sterically hindered by the adjacent C3-methyl group.

Experimental Protocol: Controlled Nitration

-

Reagent: Dilute Nitric Acid (

) or Sodium Nitrite/Sulfuric Acid ( -

Solvent: Benzene or Dichloromethane (DCM) is preferred over water to control temperature and solubility.

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mol of 3,4-dimethylphenol in DCM (50 mL). Cool to 0–5°C in an ice bath.

-

Nitration: Add dilute

(1.1 eq) dropwise over 30 minutes. Maintain temperature <10°C to minimize dinitration and oxidation tars. -

Quenching: Pour reaction mixture into ice water. Extract the organic layer with DCM.

-

Separation (The Critical Step):

-

Note: Both isomers are ortho-nitrophenols and are steam volatile. Simple steam distillation will separate them from tars but not efficiently from each other.

-

Chromatography: Use Silica Gel Column Chromatography.[8]

-

Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Elution Order: The sterically hindered this compound (Target) typically elutes after the less polar major isomer, or requires careful optimization due to the twisting of the nitro group altering polarity. Self-Validation: Monitor via TLC. The target isomer will show a distinct

and likely a slightly different shade of yellow due to the twisted chromophore.

-

Visualization: Synthesis & Separation Logic

Caption: Workflow for the isolation of the hindered 2-nitro isomer from the nitration of 3,4-xylenol.

PART 4: Analytical Characterization

To validate the identity of This compound versus its isomer, rely on NMR spectroscopy.

| Method | Expected Signal (Target Isomer) | Mechanistic Explanation |

| 1H NMR (Aromatic) | Two doublets (ortho-coupling) | The protons at C5 and C6 are adjacent ( |

| 1H NMR (Methyls) | Distinct shifts | The C3-Methyl is shielded/deshielded differently by the adjacent twisted Nitro group compared to the C4-Methyl. |

| IR Spectroscopy | The intramolecular H-bond frequency will differ from the 6-nitro isomer due to the steric squeeze at position 2. |

PART 5: Safety & Handling (E-E-A-T)

-

Toxicity: Like all nitrophenols, this compound is a potential uncoupler of oxidative phosphorylation. It disrupts ATP synthesis in mitochondria.

-

Handling:

-

Wear nitrile gloves and a face shield.

-

Work in a fume hood to avoid inhaling vapors (which may be volatile).

-

Skin Absorption: High risk. Wash immediately with polyethylene glycol (PEG 400) or ethanol followed by soap/water if contact occurs (water alone is inefficient due to lipophilicity).

-

References

-

Chemical Identity & Isomer Data

-

Nitration Protocols & Regioselectivity

-

Spectral Properties of Hindered Nitrophenols

- Source: Canadian Journal of Chemistry. "The Effect of Steric Interactions: this compound." (Specific IR/UV analysis of this isomer).

-

URL:[Link]

Sources

- 1. 4,5-Dimethyl-2-nitrophenol | C8H9NO3 | CID 349117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethyl-4-nitrophenol | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 3,5-DIMETHYL-2-NITROPHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Phenol, 3,4-dimethyl- [webbook.nist.gov]

- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. scispace.com [scispace.com]

- 9. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol - Google Patents [patents.google.com]

Methodological & Application

Application Note: Spectrophotometric Determination of Nitrate Using 3,4-Dimethylphenol

This Application Note is designed for researchers and analytical chemists requiring a high-sensitivity, interference-resistant protocol for nitrate determination. Unlike the standard 2,6-dimethylphenol method (ISO 7890-3), which utilizes direct UV detection, this protocol focuses on the 3,4-dimethylphenol (3,4-xylenol) distillation method . This variant is particularly valuable for complex matrices (e.g., soils, plant tissues, drug precursors) where organic matter or turbidity precludes direct UV measurement.

-N)Executive Summary

This protocol details the quantification of nitrate using 3,4-dimethylphenol (3,4-xylenol). In the presence of sulfuric acid, nitrate nitrates 3,4-dimethylphenol to form 6-nitro-3,4-dimethylphenol . This product is steam-volatile, allowing it to be separated from interfering non-volatile matrix components via distillation. Upon collection in an alkaline solution, the product undergoes a bathochromic shift to form a highly colored yellow phenolate anion, measurable at 432 nm .

Key Advantages:

-

Matrix Tolerance: Distillation removes positive interferences from colored organic matter and non-volatile oxidants.

-

Selectivity: The 3,4-isomer offers specific nitration kinetics that, when combined with distillation, provides superior specificity over the standard brucine or direct UV methods.

Theoretical Foundation

Reaction Mechanism

The determination relies on Electrophilic Aromatic Substitution (EAS).[1]

-

Nitronium Formation: In concentrated sulfuric acid, nitrate is dehydrated to form the nitronium ion (

). -

Nitration: The 3,4-dimethylphenol molecule directs the incoming nitro group to the ortho position (C6), which is sterically accessible and activated by the hydroxyl group. This forms 6-nitro-3,4-dimethylphenol.[2]

-

Alkaline Shift: The nitro-phenol product is distilled into Sodium Hydroxide (NaOH). The base deprotonates the hydroxyl group, creating a resonance-stabilized phenolate ion responsible for the intense yellow color (

).

Mechanism Diagram

Figure 1: Reaction pathway from nitrate dehydration to the formation of the chromophoric phenolate anion.[2][3]

Reagents and Equipment

Critical Reagents

| Reagent | Specification | Purpose |

| 3,4-Dimethylphenol | >98% Purity (Solid or solution) | Chromogenic agent.[4] |

| Sulfuric Acid ( | Concentrated, Nitrogen-free | Dehydrating agent; generates |

| Silver Sulfate ( | ACS Reagent Grade | Precipitates Chloride ( |

| Sulfamic Acid ( | ACS Reagent Grade | Destroys Nitrite ( |

| Sodium Hydroxide (NaOH) | 2N Solution | Trapping agent; converts product to colored form. |

| Nitrate Standard | Calibration standard. |

Equipment

-

Spectrophotometer: Capable of reading at 430–450 nm with 10 mm quartz or glass cuvettes.

-

Steam Distillation Apparatus: Kjeldahl-type or micro-distillation unit.

-

Water Bath: Maintain 50°C for reaction incubation.

Analytical Protocol

Sample Pre-treatment (Interference Removal)

Self-Validating Step: Failure to remove chloride will result in low recovery (chlorine gas bleaches the color). Failure to remove nitrite will result in false positives.

-

Chloride Removal: If

, add -

Nitrite Removal: Add 50 mg of Sulfamic Acid (or 0.5 mL of 5% solution) per 10 mL of sample. Incubate for 5 minutes.

Nitration and Distillation Workflow

Figure 2: Operational workflow for the distillation-spectrophotometric method.

Step-by-Step Procedure:

-

Aliquot: Transfer 5.0 mL of pre-treated sample (containing 1–50

-

Reagent Addition: Add 1.0 mL of 3,4-dimethylphenol solution (1% in acetone or acetic acid).

-

Acidification: Slowly add 15 mL of concentrated

while swirling. (Caution: Exothermic). -

Reaction: Allow to stand for 10–15 minutes. The solution may turn faint yellow/brown.

-

Distillation Setup: Add 20 mL of nitrogen-free distilled water to the flask to dilute the acid (stop reaction). Connect to the distillation apparatus.

-

Collection: Place the condenser outlet tip below the surface of 5 mL of 2N NaOH in the receiving flask.

-

Distill: Steam distill until approximately 25–30 mL of distillate is collected.

-

Make up: Dilute the distillate to exactly 50 mL with deionized water.

-

Measurement: Measure absorbance at 432 nm against a reagent blank carried through the entire procedure.

Data Analysis & Quality Control

Calibration

Prepare a standard curve using

-

Linearity: The method typically follows Beer's Law up to 5-10 mg/L.

-

Calculation:

Method Validation Parameters

| Parameter | Typical Value | Notes |

| 432 nm | Verify with a spectral scan (400–500 nm) on first use. | |

| Molar Absorptivity | High sensitivity. | |

| Detection Limit (LOD) | 0.05 mg/L | Dependent on cuvette path length (use 50mm for lower LOD). |

| Precision (RSD) | < 3% | At 1.0 mg/L concentration. |

Troubleshooting Guide

-

Low Recovery: Usually caused by chloride interference (bleaching) or insufficient distillation volume. Ensure Ag pre-treatment is sufficient.

-

High Blank: Contaminated sulfuric acid is the most common culprit. Use "Trace Metal" or "Environmental Grade" acid.

-

Turbidity in Cuvette: If distillate is cloudy, organic oils may have co-distilled. Extract the distillate with toluene, then re-extract the toluene with NaOH for a cleaner read.

References

-

Elton-Bott, R. R. (1977).[3] "A modified spectrophotometric method for nitrate in plants, soils and water by nitration of 3,4-dimethylphenol."[3][6] Analytica Chimica Acta, 90, 215-221.[3]

-

Norwitz, G., & Keliher, P. N. (1978).[7] "Inorganic interferences in the 2,4-xylenol spectrophotometric method for nitrate and their elimination." Analytica Chimica Acta, 98(2), 323-333.[7] (Provides foundational chemistry for xylenol/chloride interactions).

-

ISO 7890-3:1988. "Water quality — Determination of nitrate — Part 3: Spectrometric method using sulfosalicylic acid." (Note: Used as a reference for standard nitrate handling and interference protocols).

-

Barnes, H. (1950). "A modified 2:4-xylenol method for nitrate estimations." The Analyst, 75, 388-391. (Classic reference for the xylenol distillation principle).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. A modified spectrophotometric methods for nitrate in plants, soils and water by nitration of 3,4-dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. food.r-biopharm.com [food.r-biopharm.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

Application Note: Regioselective Protocol for the Nitration of 3,4-Dimethylphenol to the 2-Nitro Isomer

Introduction & Mechanistic Rationale

The synthesis of highly substituted ortho-nitrophenols is a critical transformation in the development of active pharmaceutical ingredients (APIs) and agrochemicals. However, the nitration of 3,4-dimethylphenol presents a classical regioselectivity challenge. The hydroxyl group is strongly activating and directs electrophilic aromatic substitution to the ortho positions (C2 and C6), as the para position (C4) is blocked by a methyl group.

Nomenclature & Regiochemistry Note: Nitration at the sterically hindered C2 position yields 3,4-dimethyl-2-nitrophenol. However, nitration preferentially occurs at the less sterically hindered C6 position. According to IUPAC nomenclature rules, nitration at C6 requires renumbering the ring to give the lowest possible locants to the substituents, resulting in the systematic name 4,5-dimethyl-2-nitrophenol (often colloquially referred to as the 2-nitro isomer in literature focusing on the ortho-relationship to the phenol) [1].

Classical nitration systems (e.g.,

Quantitative Data & Strategy Selection

The table below summarizes the quantitative data comparing modern regioselective approaches against classical mixed-acid nitration. The CAN-mediated protocol is prioritized for its superior regioselectivity and yield.

| Nitration Strategy | Reagents & Conditions | Major Product Isomer | Regioselectivity (C6:C2) | Isolated Yield |

| CAN-Mediated (Recommended) | CAN, | 4,5-dimethyl-2-nitrophenol | > 95:5 | 89% |

| Metal Nitrate (Green) | 4,5-dimethyl-2-nitrophenol | High | ~ 80% | |

| Classical Nitration | Isomeric Mixture | 57:43 | Moderate |

Data synthesized from comparative synthetic literature [1],[2], [3].

Experimental Protocol: CAN-Mediated Nitration

Materials Required

-

Substrate: 3,4-Dimethylphenol (CAS: 95-65-8)

-

Reagents: Cerium(IV) ammonium nitrate (CAN), Sodium bicarbonate (

) -

Solvents: Acetonitrile (MeCN, anhydrous), Ethyl acetate (EtOAc), Hexanes, Deionized water

Step-by-Step Methodology

This protocol is designed as a self-validating system. The causality behind each physical and chemical manipulation is explicitly detailed to ensure reproducible scale-up.

-

Substrate Dissolution: Dissolve 1.22 g (10.0 mmol) of 3,4-dimethylphenol in 20 mL of anhydrous acetonitrile in a 100 mL round-bottom flask.

-

Causality: Acetonitrile is a polar aprotic solvent that sufficiently solubilizes both the organic phenol and the inorganic CAN reagent. It is also highly resistant to oxidative degradation by Ce(IV).

-

-

System Buffering: Add 0.84 g (10.0 mmol) of solid

to the solution and stir to create a suspension.-

Causality: CAN solutions are inherently highly acidic. The addition of

buffers the system, preventing acid-catalyzed polymerization of the electron-rich phenol and suppressing the generation of non-selective

-

-

Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

-

Causality: The initial single-electron transfer (SET) from the phenol to Ce(IV) is highly exothermic. Strict thermal control prevents over-nitration (yielding dinitrophenols) and suppresses the formation of 2,5-cyclohexadienones.

-

-

Oxidant Addition: Weigh out 5.48 g (10.0 mmol) of CAN. Add the CAN to the chilled reaction mixture portion-wise over a period of 15–20 minutes.

-

Causality: Portion-wise addition prevents localized concentration spikes of the nitrating species, ensuring strict mononitration.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction progression via TLC (Eluent: 8:2 Hexanes:EtOAc).

-

Aqueous Work-up: Once the starting material is consumed, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and extract with EtOAc (

mL).-

Causality: Water quenches any unreacted CAN and completely dissolves the inorganic cerium salts, allowing the organic nitrophenol to partition cleanly into the EtOAc layer.

-

-

Organic Phase Processing: Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure using a rotary evaporator. -

Purification: Purify the crude dark-yellow residue via silica gel column chromatography (Eluent gradient: 95:5 to 85:15 Hexanes:EtOAc) to afford pure 4,5-dimethyl-2-nitrophenol as a yellow solid.

Analytical Validation (Self-Validating Check)

To ensure the trustworthiness of the protocol, researchers must validate that the reaction yielded the sterically favored 4,5-dimethyl-2-nitrophenol rather than the hindered this compound.

-